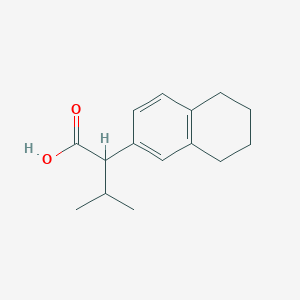
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid, also known as TTA, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic properties. TTA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation.
科学的研究の応用
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been widely used as a research tool to investigate the role of PPARδ in various physiological processes. For example, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to reduce inflammation in models of inflammatory bowel disease and atherosclerosis. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been studied for its potential anti-cancer properties, as PPARδ activation has been shown to inhibit tumor growth and promote apoptosis in several types of cancer cells.
作用機序
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid binds selectively to PPARδ and induces a conformational change that allows it to recruit co-activator proteins and activate target genes. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose metabolism, as well as the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid treatment can lead to increased energy expenditure, improved lipid and glucose metabolism, and reduced inflammation in animal models. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been shown to improve exercise performance and muscle function in mice, possibly through its effects on mitochondrial biogenesis and oxidative metabolism.
実験室実験の利点と制限
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid is a useful tool for studying the role of PPARδ in various physiological processes, as it is a selective and potent agonist for this receptor. However, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has some limitations as a research tool, including its relatively low solubility in water and its potential off-target effects at high concentrations.
将来の方向性
Future research on 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid could focus on its potential therapeutic applications in various disease states, including type 2 diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the molecular mechanisms underlying 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid's effects on energy metabolism and exercise performance, as well as its potential side effects and toxicity in vivo. Finally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets and treatments for metabolic and inflammatory diseases.
合成法
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 2-naphthaldehyde with methyl acetoacetate, followed by a Grignard reaction with 2-bromoethanol and subsequent acid-catalyzed cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
特性
製品名 |
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
POSQUAUQQCPXQW-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |
正規SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)




![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)

![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)